![molecular formula C9H9NO4 B1598896 [(4-Methoxyphenyl)amino](oxo)acetic acid CAS No. 41374-62-3](/img/structure/B1598896.png)
[(4-Methoxyphenyl)amino](oxo)acetic acid
Overview
Description
[(4-Methoxyphenyl)amino](oxo)acetic acid, also known as 4-MPAO, is a chemical compound that has been widely studied for its potential use in scientific research. It is a derivative of the amino acid glycine, and has been shown to have a range of interesting biochemical and physiological effects. In
Scientific Research Applications
Synthesis of Methyl 4-Methoxyphenylacetate
4-Methoxyphenylacetic acid can be used to prepare methyl 4-methoxyphenylacetate by esterification with dimethyl carbonate using a mesoporous sulfated zirconia catalyst .
Synthesis of Pharmacologically Important Metal Complexes
4-Methoxyphenylacetic acid can also serve as a ligand to synthesize pharmacologically important dinuclear gallium (III) and phenyltin (IV) carboxylate metal complexes .
Synthesis of Previously Unknown Compounds
A new approach towards the synthesis of previously unknown 2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid has been described. The method is based on the multicomponent condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid .
Anti-Oxidant Effects
A series of (4-benzoyl-phenoxy)-acetic acid analogs have been synthesized and evaluated for in-vitro anti-oxidant effects using 1, 1-diphenyl-1-picrylhydrazyl (DPPH), hydrogen peroxide (H2O2), and nitric oxide (NO) radical scavenging assays .
Synthesis of Furocoumarin Derivatives
Furocoumarin derivatives are an important class of heterocyclic compounds widely presented in various natural products. Numerous representatives of furocoumarins possess significant biological activity. Products of this type are used as active photosensitizers in psoralen and UVA (PUVA) therapy .
Synthesis of Condensed Furylacetic Acids
A general approach to the synthesis of condensed furylacetic acids based on the multicomponent reaction of various hydroxyl derivatives with arylglyoxals and Meldrum’s acid has been proposed .
properties
IUPAC Name |
2-(4-methoxyanilino)-2-oxoacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-14-7-4-2-6(3-5-7)10-8(11)9(12)13/h2-5H,1H3,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHBNHGKGBOYRSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80407078 | |
Record name | [(4-methoxyphenyl)amino](oxo)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80407078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(4-Methoxyphenyl)amino](oxo)acetic acid | |
CAS RN |
41374-62-3 | |
Record name | [(4-methoxyphenyl)amino](oxo)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80407078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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